molecular formula C23H25N3O4S B253864 N-(4-benzamido-2,5-diethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(4-benzamido-2,5-diethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Katalognummer: B253864
Molekulargewicht: 439.5 g/mol
InChI-Schlüssel: WRTPLZKFDFZNJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-benzamido-2,5-diethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a benzoylamino group, and diethoxyphenyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamido-2,5-diethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzoylamino intermediate, which is then reacted with diethoxyphenyl derivatives under controlled conditions to form the desired thiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-benzamido-2,5-diethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Wissenschaftliche Forschungsanwendungen

N-(4-benzamido-2,5-diethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-benzamido-2,5-diethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, either inhibiting or activating specific pathways. This can lead to various biological effects, depending on the target and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-benzamido-2,5-diethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C23H25N3O4S

Molekulargewicht

439.5 g/mol

IUPAC-Name

N-(4-benzamido-2,5-diethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H25N3O4S/c1-5-29-19-13-18(26-23(28)21-14(3)24-15(4)31-21)20(30-6-2)12-17(19)25-22(27)16-10-8-7-9-11-16/h7-13H,5-6H2,1-4H3,(H,25,27)(H,26,28)

InChI-Schlüssel

WRTPLZKFDFZNJC-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)NC(=O)C3=C(N=C(S3)C)C

Kanonische SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)NC(=O)C3=C(N=C(S3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.